molecular formula C18H13FN2O2 B5870086 2-FLUORO-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE

2-FLUORO-N~1~-[4-(3-PYRIDYLOXY)PHENYL]BENZAMIDE

Cat. No.: B5870086
M. Wt: 308.3 g/mol
InChI Key: MBKCUXHTIAMXTR-UHFFFAOYSA-N
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Description

2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF~3~) and copper fluoride (CuF~2~) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu~4~N+F) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOCH~3~). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and pyridine derivatives, such as:

Uniqueness

2-Fluoro-N~1~-[4-(3-pyridyloxy)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the fluorine atom, pyridyloxy group, and benzamide moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-(4-pyridin-3-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-17-6-2-1-5-16(17)18(22)21-13-7-9-14(10-8-13)23-15-4-3-11-20-12-15/h1-12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCUXHTIAMXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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